molecular formula C6H6ClN3O B1291491 2-Amino-6-chloronicotinamide CAS No. 64321-24-0

2-Amino-6-chloronicotinamide

Cat. No. B1291491
CAS RN: 64321-24-0
M. Wt: 171.58 g/mol
InChI Key: RZXHKUYBBAQDGZ-UHFFFAOYSA-N
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Description

2-Amino-6-chloronicotinamide is a heterocyclic compound with potential applications in various fields of research, including pharmaceuticals, biology, and materials science. It has a molecular formula of C6H6ClN3O and a molecular weight of 171.58 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-chloronicotinamide consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a chlorine atom, making it a chlorinated derivative .


Physical And Chemical Properties Analysis

2-Amino-6-chloronicotinamide has a number of physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It also has a Log Kp (skin permeation) of -6.71 cm/s and a consensus Log Po/w of 0.5 .

Scientific Research Applications

Cancer Research

2-Amino-6-chloronicotinamide: is a precursor in the synthesis of AZD8055 , a compound used in clinical trials for various cancers . AZD8055 targets the mechanistic target of rapamycin (mTOR), which is a critical regulator of cell growth, proliferation, and survival. Its inhibition is a promising strategy for cancer therapy, particularly in tumors with dysregulated mTOR signaling pathways.

Antibacterial and Antibiofilm Properties

Research has indicated that nicotinamide derivatives, including compounds structurally related to 2-Amino-6-chloronicotinamide , exhibit antibacterial and antibiofilm activities . These properties are crucial in the fight against drug-resistant bacterial strains and the prevention of biofilm formation, which is a common challenge in medical device infections.

Computational Chemistry

2-Amino-6-chloronicotinamide: and its derivatives are subjects of computational studies to understand their electronic properties . These studies involve molecular docking analyses and are essential for predicting the biological activity of new compounds, thus speeding up the drug discovery process.

Safety and Hazards

2-Amino-6-chloronicotinamide is associated with some safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-6-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,8,10)(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXHKUYBBAQDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626865
Record name 2-Amino-6-chloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloronicotinamide

CAS RN

64321-24-0
Record name 2-Amino-6-chloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-6-chloronicotinic acid (1.0 g, 5.79 mmol), HOBT (932 mg, 6.95 mmol) and EDCI (2.22 g, 11.6 mmol) in 15 mL of DMF was added triethylamine (5.86 g, 57.9 mmol) and NH4Cl (1.55 g, 28.9 mmol). Then the mixture was stirred at room temperature for 16 h. The solution was concentrated in vacuo to remove DMF and the residue was suspended in saturated NaHCO3 Finally the 2-amino-6-chloronicotinamide (800 mg, yield: 81%) was obtained by filtration without further purification. 1H-NMR (DMSO-d6, 400 MHz) δ 7.95 (d, J=8.4 Hz, 1H), 7.62 (s, 2H), 7.39 (s, 2H), 6.59 (d, J=8.4 Hz, 1H). MS (M+H)+: 172/174.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
932 mg
Type
reactant
Reaction Step One
Name
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
5.86 g
Type
reactant
Reaction Step One
Name
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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